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Methyl (8Z,11Z)-8,11-eicosadienoate

Cat. No.: B12727660
CAS No.: 54600-59-8
M. Wt: 322.5 g/mol
InChI Key: ZKWFNMCEQQQMRX-XVTLYKPTSA-N
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Description

Contextualization as a Fatty Acid Methyl Ester (FAME) in Biochemical Studies

Methyl (8Z,11Z)-8,11-eicosadienoate is classified as a fatty acid methyl ester (FAME). FAMEs are derived from fatty acids through a process called transesterification, where the glycerol (B35011) backbone of a fat or oil is replaced with a methyl group from methanol (B129727). ebi.ac.uk This conversion is a standard and crucial procedure in the field of lipid analysis.

In biochemical studies, the methylation of fatty acids to form FAMEs offers several analytical advantages. FAMEs are more volatile and less polar than their corresponding free fatty acids, which makes them highly suitable for analysis by gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS). This enhanced volatility allows for better separation and identification of individual fatty acids within a complex mixture, a common requirement in lipid profiling of biological samples. nih.gov The study of FAME profiles, including that of this compound, is instrumental in understanding the lipid composition of cells, tissues, and organisms, and how this composition changes in response to various physiological or pathological conditions. cabidigitallibrary.org

Precise Nomenclature and Stereochemical Characterization

The systematic name for this compound is this compound. ncats.ionih.gov This nomenclature provides specific details about its chemical structure. "Methyl" indicates the presence of a methyl ester. "Eicosa-" signifies a chain of 20 carbon atoms. "Di-" and "-enoate" denote the presence of two double bonds in the fatty acid chain. The locants "8" and "11" specify the starting positions of these double bonds along the carbon chain.

The stereochemical descriptor "(8Z,11Z)" is crucial for defining the molecule's three-dimensional geometry. The 'Z' notation, from the German 'zusammen' (together), indicates that the higher-priority substituents on each carbon of the double bond are on the same side. This is also referred to as a cis configuration. Therefore, both double bonds at positions 8 and 11 have a cis geometry. ncats.ionih.gov This precise stereochemistry is vital as enzymes in biological systems are often highly specific to the geometry of their substrates. The compound is achiral, meaning it does not have a non-superimposable mirror image. nih.govncats.io

Table 1: Chemical and Physical Properties of this compound

Property Value
Molecular Formula C21H38O2
Molecular Weight 322.53 g/mol
CAS Number 54600-59-8
Stereochemistry Achiral
E/Z Centers 2
InChIKey ZKWFNMCEQQQMRX-XVTLYKPTSA-N

Data sourced from multiple public chemical databases. ncats.ionih.govnih.govdrugfuture.comeasechem.com

Role in the Broader Landscape of Eicosanoid Precursor Research and Lipid Metabolism

This compound is the methyl ester of (8Z,11Z)-eicosadienoic acid. hmdb.cahmdb.ca Eicosanoids are a large family of signaling molecules derived from 20-carbon polyunsaturated fatty acids, such as arachidonic acid. They play critical roles in inflammation, immunity, and the central nervous system. The study of various eicosadienoic acid isomers and their methyl esters helps researchers understand the metabolic pathways that produce these signaling molecules.

For instance, the enzymatic pathways involving desaturases and elongases that produce various polyunsaturated fatty acids are of significant interest. The specific positioning of the double bonds in (8Z,11Z)-eicosadienoic acid places it within the landscape of fatty acid metabolism. Research into related isomers, such as sciadonic acid (5Z,11Z,14Z-20:3), highlights how alterations in fatty acid desaturase activity, as seen in some cancer cells, can lead to the production of rare eicosanoid precursor analogues. nih.gov While not a direct precursor to the most common eicosanoids in the same way as arachidonic acid, the study of this compound and its corresponding fatty acid contributes to a more comprehensive map of lipid metabolism and the potential for alternative metabolic pathways. Its presence and metabolism can serve as a biomarker or indicate specific enzymatic activities within a biological system.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H38O2 B12727660 Methyl (8Z,11Z)-8,11-eicosadienoate CAS No. 54600-59-8

Properties

CAS No.

54600-59-8

Molecular Formula

C21H38O2

Molecular Weight

322.5 g/mol

IUPAC Name

methyl (8Z,11Z)-icosa-8,11-dienoate

InChI

InChI=1S/C21H38O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(22)23-2/h10-11,13-14H,3-9,12,15-20H2,1-2H3/b11-10-,14-13-

InChI Key

ZKWFNMCEQQQMRX-XVTLYKPTSA-N

Isomeric SMILES

CCCCCCCC/C=C\C/C=C\CCCCCCC(=O)OC

Canonical SMILES

CCCCCCCCC=CCC=CCCCCCCC(=O)OC

Origin of Product

United States

Natural Occurrence and Distribution in Biological Systems

Identification in Animal Tissues and Biological Fluids

The analysis of fatty acid profiles is a common practice in food science, particularly for the authentication of animal fats. Gas chromatography-mass spectrometry (GC-MS) is a primary technique used to separate and identify individual FAMEs. In studies aimed at discriminating between different animal fats, such as lard, beef tallow, and chicken fat, various eicosadienoate isomers have been identified as potential markers csic.es. For instance, methyl 11,14-eicosadienoate has been highlighted as a potential discriminating lipid in the analysis of lard compared to other animal fats csic.esresearchgate.net.

While direct identification of the (8Z,11Z) isomer in animal tissues is not extensively reported in the available literature, the presence of C20:2 isomers underscores their role in the characteristic fatty acid signatures of different animal fats. The comprehensive analysis of FAMEs, including various eicosadienoates, allows for the detection of adulteration in food products and ensures their authenticity nih.gov.

It is important to note that the specific distribution and concentration of these isomers can vary based on the animal's diet, genetics, and metabolic state. Further targeted lipidomics studies are needed to elucidate the precise occurrence and biological significance of Methyl (8Z,11Z)-8,11-eicosadienoate in different animal tissues and fluids.

Detection in Model Organisms for Lipid Metabolism Research (e.g., Caenorhabditis elegans)

The nematode Caenorhabditis elegans is a widely used model organism for studying lipid metabolism due to its genetic tractability and well-characterized biology. Detailed analyses of the fatty acid composition of C. elegans have revealed a complex mixture of saturated, monounsaturated, and polyunsaturated fatty acids.

While the specific isomer this compound has not been explicitly reported, studies have identified related C20 fatty acid methyl esters. For example, a comprehensive analysis of C. elegans lipids identified methyl 1Z,14Z-eicosadienoate (20:2). This finding indicates that the enzymatic machinery for producing C20 di-unsaturated fatty acids is present in this organism. The same study also detected methyl 8Z,11Z,14Z-eicosatrienoate (20:3), which shares the same initial double bond positions as the subject of this article.

The presence of these related compounds in C. elegans suggests that this model organism could be valuable for investigating the biosynthesis and metabolic roles of different eicosadienoate isomers.

Contributions to Lipidomics Profiles and Discrimination Studies (e.g., in animal fats)

The field of lipidomics heavily relies on the detailed profiling of lipid species to understand biological systems and to apply this knowledge in areas such as food science. The analysis of FAMEs is a cornerstone of this approach, particularly in the characterization and authentication of fats and oils nih.gov.

In the context of animal fats, the relative abundance of different fatty acids, including various isomers of eicosadienoic acid, contributes to a unique lipid fingerprint. This fingerprint can be used to distinguish between fats from different animal sources and to detect adulteration. For example, the presence and concentration of specific FAMEs can help differentiate between vegetable oils and animal fats like lard nih.gov.

Chemometric techniques, such as principal component analysis (PCA), are often applied to the complex datasets generated by GC-MS analysis of FAMEs. These statistical methods can effectively cluster samples based on their fatty acid profiles, where the presence or absence of specific isomers, including those of eicosadienoate, can be a deciding factor in the classification. While the focus has often been on more abundant fatty acids, the minor components of the lipid profile, including different C20:2 isomers, can provide crucial information for accurate discrimination.

Below is a table summarizing the findings on the detection of this compound and related compounds in various biological contexts:

CompoundBiological ContextMethod of DetectionSignificance
Methyl 11,14-eicosadienoate Animal Fats (Lard)GC-MSPotential discriminating marker for fat authentication csic.esresearchgate.net
Methyl 1Z,14Z-eicosadienoate Caenorhabditis elegansGC-MSIndicates the presence of biosynthetic pathways for C20 di-unsaturated fatty acids.
Methyl 8Z,11Z,14Z-eicosatrienoate Caenorhabditis elegansGC-MSShares initial double bond positions, suggesting related metabolic pathways.
8,11-Eicosadienoic acid, methyl ester Fungal ExtractsGC-MSDemonstrates natural occurrence in non-animal biological systems nih.govnih.gov.
8,11-Eicosadienoic acid, methyl ester MicroalgaeGC-MSShows presence in lower organisms, suggesting a broad distribution in nature researchgate.net.

Biosynthetic Pathways and Metabolic Interconversions

Precursor Relationships of Eicosadienoic Acids (e.g., from Linoleic Acid)

The biosynthesis of eicosadienoic acids (C20:2) follows distinct pathways depending on the specific isomer. The most common eicosadienoic acid isomer, (11Z,14Z)-eicosadienoic acid (an omega-6 fatty acid), originates from the essential fatty acid linoleic acid (18:2n-6). semanticscholar.orgnih.gov This process can occur via two main routes:

Direct elongation of linoleic acid (LA). semanticscholar.org

Desaturation of LA to gamma-linolenic acid (GLA, 18:3n-6), followed by elongation to dihomo-gamma-linolenic acid (DGLA, 20:3n-6). gdx.netatamanchemicals.comhealthmatters.io Eicosadienoic acid (20:2n-6) is an intermediate in this pathway, formed by the elongation of LA and serving as a precursor to DGLA. gdx.netatamanchemicals.com

In contrast, the specific subject of this article, (8Z,11Z)-8,11-eicosadienoic acid , is an omega-9 fatty acid. Its primary precursor is oleic acid (18:1n-9). gdx.net The synthesis of omega-9 polyunsaturated fatty acids like (8Z,11Z)-8,11-eicosadienoic acid becomes particularly significant under conditions of essential fatty acid deficiency. gdx.net When the intake of essential omega-6 and omega-3 fatty acids is low, the body compensates by increasing the synthesis of omega-9 PUFAs from oleic acid. gdx.net The pathway proceeds through the elongation of oleic acid to (11Z)-eicosenoic acid (20:1n-9), which is then desaturated to form (8Z,11Z)-8,11-eicosadienoic acid (20:2n-9).

Enzymatic Transformations of Eicosadienoic Acid Isomers (e.g., Desaturase Activity)

The metabolic fate of eicosadienoic acid is dictated by the action of desaturase and elongase enzymes, which introduce additional double bonds or extend the carbon chain.

For (8Z,11Z)-8,11-eicosadienoic acid , the key enzymatic transformation is a desaturation reaction at the 5th carbon position. This reaction is catalyzed by Δ5-desaturase (delta-5-desaturase), which converts (8Z,11Z)-8,11-eicosadienoic acid into (5Z,8Z,11Z)-eicosatrienoic acid, commonly known as Mead acid (20:3n-9). nih.govbiosynth.com Studies using rat liver microsomes have demonstrated this oxidative desaturation at the 5,6 position. nih.gov The biosynthesis of Mead acid from oleic acid suggests that the Δ6-desaturation of oleic acid is the rate-limiting step, while the Δ5-desaturation of eicosadienoic acid acts as a secondary regulatory point. nih.gov

For the omega-6 isomer, (11Z,14Z)-eicosadienoic acid, a different desaturase is involved. It is converted to dihomo-γ-linolenic acid (DGLA) through the action of Δ8-desaturase . mdpi.commdpi.com Research indicates that the FADS2 gene product, commonly known as Δ6-desaturase, also possesses this Δ8-desaturase activity, enabling it to synthesize DGLA from (11Z,14Z)-eicosadienoic acid. mdpi.commdpi.com

IsomerPrecursorKey EnzymeProduct
(8Z,11Z)-8,11-Eicosadienoic acid (20:2n-9) (11Z)-Eicosenoic acid (20:1n-9)Δ8-Desaturase(8Z,11Z)-8,11-Eicosadienoic acid
(8Z,11Z)-8,11-Eicosadienoic acid (20:2n-9)(8Z,11Z)-8,11-Eicosadienoic acidΔ5-DesaturaseMead Acid (20:3n-9)
(11Z,14Z)-Eicosadienoic acid (20:2n-6)Linoleic Acid (18:2n-6)Elongase(11Z,14Z)-Eicosadienoic acid
(11Z,14Z)-Eicosadienoic acid (20:2n-6)(11Z,14Z)-Eicosadienoic acidΔ8-Desaturase (FADS2)Dihomo-γ-linolenic acid (DGLA)

Integration into Polyunsaturated Fatty Acid (PUFA) Metabolic Networks

Eicosadienoic acid isomers are integral components of their respective PUFA metabolic networks.

(8Z,11Z)-8,11-eicosadienoic acid is a crucial intermediate in the omega-9 PUFA pathway. gdx.net This pathway is typically less active than the omega-3 and omega-6 pathways. However, in cases of essential fatty acid deficiency, the synthesis of omega-9 PUFAs, including the conversion of (8Z,11Z)-8,11-eicosadienoic acid to Mead acid, is upregulated to produce structurally similar PUFAs for cell membranes. gdx.net Therefore, elevated levels of Mead acid and its precursors can serve as a biomarker for poor essential fatty acid status. gdx.net

Investigating De Novo Synthesis and Chain Shortening Pathways of Related FAMEs

The carbon backbone of all fatty acids, including eicosadienoic acid, ultimately originates from the de novo synthesis pathway. This fundamental process builds fatty acids from smaller precursor molecules.

De Novo Synthesis : This pathway begins with acetyl-CoA and malonyl-CoA, primarily producing palmitic acid (16:0) and some stearic acid (18:0). oup.com These saturated fatty acids are the foundational blocks that can be further modified. For instance, stearic acid can be desaturated by Δ9-desaturase to form oleic acid, the key precursor for the omega-9 family, including (8Z,11Z)-8,11-eicosadienoic acid. wikipedia.org Subsequent elongation and desaturation steps, as described earlier, produce the final C20 fatty acid. oup.com Fatty acids are often analyzed as fatty acid methyl esters (FAMEs), such as Methyl (8Z,11Z)-8,11-eicosadienoate, which are created by transesterification for analytical procedures like gas chromatography. oup.comanimbiosci.orgnih.gov

Chain Shortening (Retroconversion) : This process is the reverse of elongation and typically occurs in the peroxisomes via β-oxidation. semanticscholar.org It allows for the conversion of longer-chain fatty acids into shorter-chain precursors. For example, docosahexaenoic acid (DHA) can be retroconverted to eicosapentaenoic acid (EPA). semanticscholar.org Research has shown that C20 PUFAs, including the eicosadienoic acid isomer (11,14-eicosadienoic acid), can be converted back to their C18 essential fatty acid precursors, such as linoleic acid. nih.gov This conversion involves a chain-shortening step through peroxisomal β-oxidation followed by a chain-elongation step in microsomes. nih.gov While not specifically documented for the (8Z,11Z) isomer, this established pathway suggests that a similar mechanism for chain shortening could potentially exist for other C20 fatty acids, allowing for metabolic flexibility within fatty acid pools.

Enzymatic Interactions and Cellular Signaling Mechanisms

Competitive Inhibition Studies of Eicosadienoic Acid Derivatives (e.g., Inosine (B1671953) 5'-Monophosphate Dehydrogenase)

Research has demonstrated that eicosadienoic acid and its derivatives can act as inhibitors of key enzymes. One notable example is the inhibition of inosine 5'-monophosphate dehydrogenase (IMPDH), a rate-limiting enzyme in the de novo synthesis of guanine (B1146940) nucleotides. nih.govuniprot.org Studies have shown that eicosadienoic acid competitively inhibits IMPDH activity. nih.gov

Specifically, (11Z,14Z)-eicosadienoic acid has been identified as a competitive inhibitor of IMPDH with a Ki value of 3.1 µM. medchemexpress.comatamanchemicals.com This inhibitory action is significant as IMPDH is a target for various therapeutic agents due to its critical role in cell proliferation. nih.gov The inhibitory effect of C20 fatty acids on IMPDH activity has been ranked, with eicosadienoic acid (C20:2) being the most potent among those tested. nih.gov The molecular structure of the fatty acid, particularly its length and width, is suggested to be a crucial factor for this inhibition. nih.gov Docking simulations suggest that the fatty acid may bind to the active site of IMPDH, specifically to the amino acid residue Cys331, in a manner that is competitive with the enzyme's natural substrate, IMP. nih.gov

For a fatty acid to effectively inhibit IMPDH, both the carboxylic acid group and the alkyl chain containing cis-double bonds appear to be essential. nih.gov This is supported by the finding that derivatives where the configuration is all-trans, or where the carboxylic acid is esterified or converted to an alcohol, show no inhibitory effect. nih.gov

Table 1: Inhibition of Inosine 5'-Monophosphate Dehydrogenase (IMPDH) by C20 Fatty Acids

Fatty Acid (C20)Inhibitory Effect on IMPDHKi Value (µM)
Eicosadienoic acid (C20:2)Strongest inhibitor3.1 medchemexpress.comatamanchemicals.com
Eicosatrienoic acid (C20:3)Moderate inhibitorNot specified
Eicosenoic acid (C20:1)Weaker inhibitorNot specified
Arachidonic acid (C20:4)Very weak inhibitorNot specified
Eicosapentaenoic acid (C20:5)Very weak inhibitorNot specified
Arachidic acid (C20:0)No inhibitionNot applicable

Data compiled from a study on the inhibitory action of polyunsaturated fatty acids on IMPDH. nih.gov

Receptor Binding Modulation by Eicosadienoic Acid Metabolites (e.g., Leukotriene B4 Receptor)

Metabolites of eicosadienoic acid have been shown to modulate the binding of signaling molecules to their receptors. A key example is the inhibition of leukotriene B4 (LTB4) binding to its receptor on neutrophils. atamanchemicals.com LTB4 is a potent chemoattractant and pro-inflammatory mediator. mdpi.com

Studies have demonstrated that essential fatty acids, including those with 18-22 carbon chains and two or more double bonds, are effective inhibitors of [3H]LTB4 binding to neutrophil membranes. medchemexpress.com Both n-3 and n-6 fatty acids have shown this inhibitory capability. medchemexpress.com (11Z,14Z)-Eicosadienoic acid, along with other mono- and polyunsaturated fatty acids, can inhibit the binding of LTB4 to its receptor, which may contribute to its anti-inflammatory properties. atamanchemicals.comresearchgate.net The Ki value for this inhibition by the more common eicosadienoic acid has been reported as 3.0 µM. atamanchemicals.com

The modulation of the LTB4 receptor by fatty acids is not limited to competitive binding. For instance, eicosapentaenoic acid (EPA) has been shown to modulate the expression of LTB4 receptors on neutrophils in patients with cystic fibrosis, a condition associated with high levels of LTB4. nih.gov This suggests that the influence of eicosadienoic acid and its metabolites on LTB4 signaling could be multifaceted, involving both direct receptor antagonism and regulation of receptor expression.

Modulation of Polyunsaturated Fatty Acid Metabolism by Eicosadienoic Acids

Eicosadienoic acids are integral to the metabolism of polyunsaturated fatty acids (PUFAs). researchgate.netnih.gov (11Z,14Z)-Eicosadienoic acid is elongated from linoleic acid and can be further metabolized to other important PUFAs such as dihomo-γ-linolenic acid (DGLA) and arachidonic acid (AA). atamanchemicals.comnih.gov This metabolic cascade is crucial for the production of eicosanoids, which are signaling molecules involved in inflammation and other physiological processes. mdpi.com

Furthermore, the conversion of linoleic acid to eicosadienoic acid appears to occur at a higher rate than the subsequent conversion of eicosadienoic acid to DGLA, as indicated by the significantly lower plasma levels of eicosadienoic acid compared to its levels in erythrocytes. gdx.net

Hydrolysis of Related Amidated Lipids by Fatty Acid Amide Hydrolase (FAAH)

Fatty acid amide hydrolase (FAAH) is a key enzyme responsible for the degradation of a class of bioactive lipids called N-acylethanolamines (NAEs), which includes the endocannabinoid anandamide (B1667382). uniprot.orgnih.govnih.gov FAAH catalyzes the hydrolysis of these amides to their corresponding fatty acids, thereby terminating their signaling functions. uniprot.orgnih.gov

While direct studies on the hydrolysis of an amide derivative of Methyl (8Z,11Z)-8,11-eicosadienoate by FAAH are not specified in the provided context, the enzyme's activity on structurally related fatty acid amides is well-documented. FAAH hydrolyzes various fatty acid amides, with a preference for polyunsaturated substrates like anandamide (N-arachidonoyl ethanolamine). uniprot.orguniprot.org The enzyme is also responsible for the hydrolysis of other NAEs such as palmitoylethanolamide (B50096) (PEA), oleoylethanolamide (OEA), and linoleoylethanolamide (LEA). mdpi.com

Given that FAAH acts on a range of fatty acid amides, it is plausible that an amidated form of (8Z,11Z)-8,11-eicosadienoic acid could also serve as a substrate for this enzyme. The hydrolysis of such a compound by FAAH would release (8Z,11Z)-8,11-eicosadienoic acid and the corresponding amine, thereby playing a role in the regulation of its signaling functions. The inhibition of FAAH leads to an increase in the levels of its substrate NAEs, which has been shown to produce analgesic, anti-inflammatory, anxiolytic, and antidepressant effects. nih.govmdpi.com

Advanced Analytical Methodologies for Structural Elucidation and Quantification

Gas Chromatography (GC) Approaches for FAME Analysis

Gas chromatography is a fundamental technique for the analysis of FAMEs due to their volatility and thermal stability. restek.com The choice of GC column and operational parameters is critical for separating individual FAMEs from a complex matrix. gcms.cz Fatty acids are typically converted to their corresponding methyl esters before analysis to increase their volatility and improve chromatographic peak shape. restek.comgcms.cz

The separation of FAME isomers, such as the various forms of eicosadienoate, is a significant analytical challenge. High-resolution capillary GC columns are essential for this task, offering substantial advantages in separation efficiency over older packed column technology. restek.comgcms.czrestek.com The higher efficiency of capillary columns is crucial when analyzing intricate fatty acid profiles that include various positional and cis/trans isomers. restek.comfishersci.com

Longer capillary columns (e.g., 100 meters) with smaller internal diameters (e.g., 0.18-0.25 mm) provide a greater number of theoretical plates, leading to enhanced resolution. sigmaaldrich.com This high resolving power allows for the separation of closely eluting isomers, which would otherwise co-elute on shorter or less efficient columns, ensuring more accurate identification and quantification. sigmaaldrich.com

The selection of the stationary phase is arguably the most critical factor in the GC analysis of FAMEs. The polarity of the stationary phase dictates the separation mechanism and the elution order of the compounds. researchgate.net For FAME analysis, two main types of stationary phases are widely used: polyethylene (B3416737) glycol (PEG) and cyanopropyl-substituted polysiloxane phases. gcms.czrestek.comnewfoodmagazine.com

Polyethylene Glycol (PEG) Phases: These are moderately polar phases, commonly known by trade names like Carbowax. They are effective for general-purpose FAME analysis, separating compounds primarily by their carbon number and then by their degree of unsaturation. restek.comsigmaaldrich.com

Cyanopropyl Phases: For complex mixtures containing geometric (cis/trans) and positional isomers, highly polar stationary phases are required. researchgate.net Cyanopropyl-based phases, such as those with high biscyanopropyl content (e.g., SP-2560, Rt-2560), offer superior selectivity for these challenging separations. restek.comgcms.czsigmaaldrich.com The high polarity of these phases allows for the resolution of cis and trans isomers, which is often not possible on standard PEG columns. restek.comresearchgate.net On these highly polar columns, trans isomers typically elute before their corresponding cis isomers. restek.comrestek.com

Ionic Liquid (IL) Phases: More recently, ionic liquid stationary phases have been developed, offering unique selectivity and high polarity for FAME analysis. researchgate.netoup.com These phases can provide enhanced resolution of positional and geometric isomers compared to traditional cyanopropyl columns. oup.comnih.gov

The choice of stationary phase directly impacts the retention and separation of FAMEs, allowing chromatographers to tailor the analysis to the specific requirements of the sample. researchgate.net

Table 1: Comparison of Common GC Stationary Phases for FAME Analysis

Stationary Phase Type Polarity Primary Application Separation Characteristics
Polyethylene Glycol (PEG) Moderate General FAME profiling Separates by carbon number and degree of unsaturation. sigmaaldrich.com
Biscyanopropyl Polysiloxane High Detailed cis/trans isomer analysis Excellent resolution of geometric and positional isomers. gcms.czsigmaaldrich.com
Ionic Liquid (IL) Very High Advanced isomer separation Unique selectivity for complex FAME mixtures. researchgate.netoup.com

Mass Spectrometry (MS) Techniques

While GC provides the separation, mass spectrometry offers definitive identification and structural information. The coupling of GC with MS (GC-MS) is a powerful tool for the analysis of FAMEs like Methyl (8Z,11Z)-8,11-eicosadienoate.

GC-MS is widely used for both the qualitative and quantitative analysis of FAMEs. nih.gov Following separation on the GC column, the eluted compounds enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum serves as a chemical fingerprint, allowing for confident compound identification by comparing it to spectral libraries. chromatographyonline.com

For quantitative analysis, GC-MS can be operated in selected ion monitoring (SIM) mode. acs.orgnih.govresearchgate.net In SIM mode, the mass spectrometer is set to detect only a few specific, characteristic fragment ions of the target analyte rather than scanning the entire mass range. nih.gov This approach significantly increases sensitivity and selectivity, allowing for the accurate quantification of even minor components in complex biological samples. nih.govnih.gov While flame ionization detection (FID) is a robust method for quantification, GC-MS provides the invaluable advantage of simultaneous structural verification of the analytes being measured. nih.gov

Untargeted lipidomics aims to comprehensively profile all lipids within a biological sample. For this purpose, liquid chromatography-high-resolution mass spectrometry (LC-HRMS) has emerged as a powerful platform. csic.eschromatographyonline.com One of the key advantages of LC-based methods for lipid analysis is that they can often be performed on the intact lipids without the need for chemical derivatization to FAMEs, which is a requirement for GC. mdpi.comresearchgate.net

LC-HRMS instruments, such as those using Orbitrap or time-of-flight (TOF) mass analyzers, provide extremely high mass accuracy and resolution. mdpi.comcsic.es This capability allows for the determination of the elemental composition of an unknown compound from its exact mass, greatly enhancing the confidence of lipid identification in complex mixtures. csic.esresearchgate.net LC-HRMS is particularly suited for analyzing a broad spectrum of lipid classes, including those not amenable to GC analysis, making it an indispensable tool in modern lipid research. aua.grmdpi.com

The ionization method used in the mass spectrometer's ion source is critical as it dictates the type of information obtained from the mass spectrum.

Electron Ionization (EI): This is the most common ionization technique used in GC-MS. It is a hard ionization method that uses a high-energy electron beam (typically 70 eV) to cause extensive and reproducible fragmentation of the molecule. chromatographyonline.com The resulting fragment patterns are highly characteristic and form the basis of large, searchable mass spectral libraries used for compound identification. chromatographyonline.comacs.org A drawback of EI is that the molecular ion (the ion representing the intact molecule) can be of very low abundance or completely absent, making it difficult to determine the molecular weight of an unknown compound. shimadzu.com

Chemical Ionization (CI): In contrast, CI is a soft ionization technique that uses a reagent gas (like methane (B114726) or ammonia) to ionize the analyte through chemical reactions. shimadzu.comnih.gov This process imparts less energy to the analyte molecule, resulting in significantly less fragmentation and typically producing an abundant protonated molecule ([M+H]⁺). This makes CI highly effective for confirming the molecular weight of a compound. shimadzu.com A specialized application of CI for FAME analysis involves using acetonitrile (B52724) as the reagent gas. aocs.orgacs.org The acetonitrile reagent ion reacts with the double bonds in the FAME molecule to form a covalent adduct ion ([M+54]⁺). nih.govnih.govshimadzu.com When this adduct ion is subjected to tandem mass spectrometry (MS/MS), it fragments at specific locations relative to the original double bonds. aocs.orgshimadzu.com This technique is exceptionally powerful for unambiguously determining the exact position of double bonds within an unsaturated fatty acid chain, a task that is not possible with standard EI-MS. nih.gov

Table 2: Ionization Techniques in FAME Mass Spectrometry

Ionization Technique Fragmentation Molecular Ion Primary Use
Electron Ionization (EI) Extensive Often weak or absent Compound identification via library matching. chromatographyonline.com
Chemical Ionization (CI) Minimal Abundant Molecular weight determination. shimadzu.comnih.gov
CI (Acetonitrile) Controlled (in MS/MS) Adduct ion ([M+54]⁺) Pinpointing double bond locations. aocs.orgacs.orgnih.gov

Strategic Use as Analytical Standards in Lipid Research

The accurate quantification of fatty acids in biological, biomedical, food, and environmental samples is a cornerstone of lipid research. nih.gov this compound, available in high purity, serves as an essential analytical standard for these applications. larodan.comsigmaaldrich.com In gas chromatography (GC) and liquid chromatography-mass spectrometry (LC-MS), reference standards are indispensable for both the identification and concentration determination of fatty acids. sigmaaldrich.comnih.gov

In GC analysis, complex mixtures of fatty acid methyl esters (FAMEs), including this compound, are common. sigmaaldrich.comrestek.com Multi-component FAME standard mixes, some containing up to 37 different compounds, are utilized to calibrate instruments and verify the separation and identification of individual esters based on their retention times. sigmaaldrich.comcabidigitallibrary.org For instance, the Supelco® 37 Component FAME Mix is a certified reference material used for this purpose. sigmaaldrich.com The availability of such standards in various formats, including neat solutions or dissolved in solvents like dichloromethane, provides flexibility for different analytical needs. sigmaaldrich.com

The use of stable isotope-labeled internal standards is a powerful technique for achieving high accuracy in quantitative analysis. nih.gov In this approach, a deuterated analogue of the target analyte is added to the sample at a known concentration. nih.gov By comparing the mass spectrometric signal of the native analyte to its stable isotope-labeled counterpart, precise quantification can be achieved, compensating for variations in sample preparation and instrument response. nih.gov

Derivatization Protocols for FAME Generation and Enhanced Analytical Performance

The analysis of fatty acids by gas chromatography necessitates their conversion into more volatile and less polar derivatives to ensure good chromatographic performance. nih.govnih.govgcms.cz This process, known as derivatization, most commonly involves the formation of fatty acid methyl esters (FAMEs). restek.com

Several reagents and protocols are employed for the methylation of fatty acids. A widely used and effective reagent is boron trifluoride in methanol (B129727) (BF3/MeOH). researchgate.net The optimization of this derivatization reaction is critical to ensure a high yield of FAMEs. Key parameters that are often optimized include reaction temperature and time. For example, studies have shown that heating the sample with BF3/MeOH at 70°C for 90 minutes can result in the highest total yield of fatty acids. researchgate.net

Another common derivatization method is saponification followed by esterification. In this two-step process, the lipids are first hydrolyzed using a base, such as methanolic sodium hydroxide, to release the free fatty acids. restek.com These free fatty acids are then esterified, often using a reagent like boron trifluoride in methanol, to produce the corresponding FAMEs. restek.com

An alternative and safer derivatizing agent that has been explored is N,N-dimethylformamide dimethylacetal. This reagent offers a rapid and reproducible means of preparing methyl esters of fatty acids and resin acids, avoiding the use of hazardous substances like diazomethane. scispace.com The reaction with N,N-dimethylformamide dimethylacetal can be completed by heating the sample with the reagent in a sealed vial. scispace.com

For analyses utilizing gas chromatography-mass spectrometry (GC-MS) with negative chemical ionization (NCI), derivatization with pentafluorobenzyl (PFB) bromide is a preferred method. nih.govnih.gov This technique significantly enhances sensitivity, allowing for the detection of trace amounts of fatty acids. The reaction involves treating the extracted free fatty acids with PFB bromide and a catalyst, such as diisopropylethylamine, in an appropriate solvent. nih.govnih.gov The resulting PFB esters are highly volatile and can be readily analyzed by GC-MS. nih.govnih.gov

The choice of derivatization protocol can be influenced by the specific analytical goals and the nature of the sample matrix. For instance, while derivatization is essential for GC analysis, recent advancements in LC-MS offer the possibility of analyzing fatty acids directly in their non-derivatized form, which can simplify sample preparation. nih.govnih.gov However, derivatization can sometimes improve detection sensitivity in LC-MS as well. nih.gov

Academic Research Applications and Theoretical Frameworks

Contributions to the Understanding of Lipid Signaling Pathways

While direct studies on the signaling roles of Methyl (8Z,11Z)-8,11-eicosadienoate are not extensively documented, research on its corresponding free fatty acid, (8Z,11Z)-eicosadienoic acid, and other NMIFAs offers significant insights into potential lipid signaling pathways. Fatty acids and their derivatives are crucial signaling molecules that regulate a multitude of cellular processes.

Non-methylene-interrupted fatty acids, as a class, have been shown to possess anti-inflammatory properties. nih.gov Studies on related NMIFAs, such as sciadonic acid, have demonstrated that their incorporation into cellular phospholipids (B1166683) can lead to a reduction in the production of pro-inflammatory mediators. nih.gov For instance, in murine microglial cells, the presence of NMIFAs suppressed the lipopolysaccharide (LPS)-stimulated production of nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). nih.gov This inhibitory effect is partly attributed to the inactivation of mitogen-activated protein kinases (MAPK) signaling pathways. nih.gov

Furthermore, the free acid form of a related compound, eicosadienoic acid (Δ11,14-20:2), has been shown to modulate the production of pro-inflammatory mediators in murine macrophages. dartmouth.edu Specifically, it decreased the production of nitric oxide while increasing the levels of prostaglandin E2 and tumor necrosis factor-α in response to LPS. dartmouth.eduselleckchem.com This suggests that (8Z,11Z)-8,11-eicosadienoic acid, and by extension its methyl ester used in research, could play a role in modulating inflammatory responses, a key aspect of lipid signaling. The structural characteristics of NMIFAs, with their unconjugated double bonds, may influence their susceptibility to enzymatic oxidation and nitration, processes that generate electrophilic fatty acid species with anti-inflammatory actions. nih.gov

The table below summarizes the observed effects of related non-methylene-interrupted fatty acids on key inflammatory mediators, providing a theoretical framework for the potential signaling activities of (8Z,11Z)-8,11-eicosadienoic acid.

NMIFACell TypeEffect on Inflammatory MediatorsAffected Signaling Pathway
Sciadonic AcidMurine Microglial BV-2 CellsSuppressed NO, PGE2, IL-6, TNF-αInactivation of MAPK signaling
Pinolenic AcidMurine Microglial BV-2 CellsSuppressed NO, PGE2, IL-6, TNF-αInactivation of MAPK signaling
Δ7-Eicosatrienoic AcidMurine Microglial BV-2 CellsSuppressed NO, PGE2, IL-6, TNF-αInactivation of MAPK signaling
Eicosadienoic Acid (Δ11,14-20:2)Murine RAW264.7 MacrophagesDecreased NO; Increased PGE2, TNF-αModulation of iNOS and COX-2 expression

Methodological Contributions to Metabolomics and Lipidomics Research

In the fields of metabolomics and lipidomics, which involve the comprehensive analysis of metabolites and lipids in biological systems, this compound serves as a valuable methodological tool. The analysis of fatty acids is commonly performed after their conversion to fatty acid methyl esters (FAMEs) to increase their volatility for gas chromatography (GC) analysis. wiley.com

Analytical Standards: this compound can be used as an analytical standard for the identification and quantification of this specific fatty acid in complex biological samples. sigmaaldrich.com The availability of well-characterized standards is crucial for accurate and reproducible lipidomic studies. nist.gov The National Institute of Standards and Technology (NIST) provides various standard reference materials for fatty acid analysis to ensure measurement quality. nist.gov

Chromatographic and Mass Spectrometric Analysis: The identification of NMIFAs presents analytical challenges due to their unusual structures. Techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are employed for their analysis. cas.cn For GC-MS analysis, fatty acids are typically derivatized to their methyl esters, highlighting the importance of compounds like this compound. wiley.com Advanced MS techniques, such as acetonitrile (B52724) covalent adduct chemical ionization tandem mass spectrometry (CACIMS/MS), have been developed to effectively determine the double-bond positions in NMIFA methyl esters. nih.govnih.gov

The table below outlines the key analytical techniques where this compound and other FAMEs are methodologically important.

Analytical TechniqueRole of this compoundKey Advantages
Gas Chromatography (GC)Analyzed as a FAME for increased volatility and better separation.High resolution separation of fatty acid isomers.
Gas Chromatography-Mass Spectrometry (GC-MS)Serves as a standard for identification based on retention time and mass spectrum.Provides structural information for identification.
Liquid Chromatography-Mass Spectrometry (LC-MS)Can be used as an internal or external standard for quantification.Suitable for less volatile lipids and provides high sensitivity and specificity.
Acetonitrile Covalent Adduct Chemical Ionization Tandem Mass Spectrometry (CACIMS/MS)The methyl ester form is used for precise localization of double bonds.Effective for structural elucidation of NMIFA isomers.

Implications for Studies on Lipid Homeostasis in Biological Systems

Lipid homeostasis refers to the maintenance of a stable lipid composition and function within cells and organisms. Non-methylene-interrupted fatty acids, including (8Z,11Z)-8,11-eicosadienoic acid, have significant implications for studies in this area, particularly concerning membrane biophysics.

Membrane Structure and Fluidity: NMIFAs are commonly found in the membrane phospholipids of marine invertebrates. nih.govmdpi.com Their unique structure, with a greater distance between double bonds, is believed to confer higher resistance to oxidative processes and microbial lipases compared to polyunsaturated fatty acids (PUFAs) with methylene-interrupted double bonds. researchgate.net This increased stability can be advantageous for organisms living in environments with fluctuating temperatures and salinities, as it helps in maintaining membrane fluidity and integrity. researchgate.net The incorporation of different types of fatty acids into membrane phospholipids alters the membrane's biophysical properties, such as its curvature and fluidity, which in turn affects the function of membrane-bound proteins. frontiersin.orgfrontiersin.org

Adaptation to Environmental Stress: The synthesis of NMIFAs in some bivalves is thought to be activated when the supply of typical PUFAs is insufficient or under stressful environmental conditions. researchgate.net This suggests a role for NMIFAs in adaptive mechanisms to maintain lipid homeostasis. By studying the distribution and metabolism of specific NMIFAs like (8Z,11Z)-8,11-eicosadienoic acid, researchers can gain insights into how organisms regulate their lipid composition to cope with environmental challenges.

The following table summarizes the proposed roles of NMIFAs in maintaining lipid homeostasis, which provides a framework for understanding the significance of this compound in this research area.

Aspect of Lipid HomeostasisRole of Non-Methylene-Interrupted Fatty AcidsBiological Significance
Membrane StabilityIncreased resistance to oxidation and lipases.Protection against cellular damage and maintenance of membrane integrity.
Membrane FluidityModulation of membrane fluidity in response to environmental changes.Ensures proper function of membrane proteins and transport systems.
Structural IntegrityIncorporation into phospholipids to alter membrane curvature and packing.Influences membrane-associated processes like endocytosis and vesicle formation. frontiersin.org
Environmental AdaptationDe novo synthesis under conditions of stress or dietary limitation of other PUFAs.A mechanism for organisms to maintain cellular function in challenging environments.

Role in Investigating Pheromone Biosynthesis and Chemical Ecology for Related Fatty Acids

While there is no direct evidence linking this compound to pheromone biosynthesis, its structure as a C20 di-unsaturated fatty acid methyl ester allows for theoretical consideration of its potential role as a precursor or analog in chemical ecology studies. Many insect pheromones are derived from fatty acids through a series of desaturation, chain-shortening or elongation, reduction, and sometimes oxidation or acetylation steps. frontiersin.orgnih.gov

Fatty Acid Precursors in Pheromone Synthesis: The biosynthesis of insect sex pheromones often starts with common saturated fatty acids like palmitic acid (C16:0) and stearic acid (C18:0). nih.gov These precursors are then modified by specific desaturases and elongases to produce a diverse array of pheromone components. frontiersin.org Elongases are capable of extending the carbon chain of fatty acids, and some insects possess elongases that can produce very-long-chain fatty acids. pnas.org For instance, some elongases in Drosophila melanogaster are involved in the synthesis of fatty acids up to C30. pnas.org Theoretically, an elongase could act on an 18-carbon fatty acid precursor to produce a 20-carbon chain, which could then be desaturated to form a C20:2 fatty acid like (8Z,11Z)-8,11-eicosadienoic acid.

Theoretical Biosynthetic Pathway: The biosynthesis of a C20:2 NMIFA could potentially involve a combination of elongation and desaturation steps starting from a common fatty acid precursor. The enzymes involved, particularly the desaturases that introduce double bonds at specific positions, would be key determinants of the final structure. While many known insect pheromones are shorter-chain (C10-C18) compounds, the existence of very-long-chain hydrocarbons as pheromones in some species suggests that longer-chain fatty acid precursors are utilized. nih.gov

The study of compounds like this compound can contribute to a broader understanding of the substrate specificity of the enzymes involved in pheromone biosynthesis and the evolution of chemical communication in insects.

The table below outlines a theoretical framework for the potential involvement of C20:2 NMIFAs in pheromone biosynthesis.

Biosynthetic StepEnzyme ClassPotential Role in Forming a C20:2 NMIFA Precursor
Chain ElongationElongasesElongation of C18 fatty acid precursors to a C20 chain.
DesaturationDesaturasesIntroduction of double bonds at the Δ8 and Δ11 positions.
ReductionFatty Acyl-CoA ReductasesConversion of the fatty acyl-CoA to the corresponding fatty alcohol.
ModificationOxidases/AcetyltransferasesFurther modification to an aldehyde or acetate (B1210297) ester pheromone component.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing methyl esters of polyunsaturated fatty acids like Methyl (8Z,11Z)-8,11-eicosadienoate?

  • Methyl esters of unsaturated fatty acids are typically synthesized via esterification or transesterification. For example, Ni(OAc)₂·4H₂O and NaBH₄ under H₂ can catalyze alkyne hydrogenation in precursors like (5Z,8Z,11Z)-pentadeca-5,8,11-trien-14-ynoic acid methyl ester, followed by silica gel chromatography for purification . Grignard coupling and Dess–Martin periodinane oxidation are also used for stereoselective synthesis of structurally similar aldehydes .

Q. How can researchers verify the structural configuration of this compound experimentally?

  • Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are critical for confirming double-bond geometry (Z/E) and ester functionality. For instance, ¹H NMR can distinguish cis (Z) and trans (E) isomers via coupling constants, while IR identifies ester carbonyl stretches (~1740 cm⁻¹). Chromatographic retention times (HPLC/GC) and mass spectrometry (MS) further validate molecular weight and purity .

Q. What databases or tools are recommended for accessing structural data on methyl esters of unsaturated fatty acids?

  • The InChIKey system (e.g., XKEVRWXRQDXQEE-UTOQUPLUSA-N for (8Z,11Z)-tetradecadien-1-yl acetate) enables precise database searches in Reaxys or PubChem. SDF/MOL files encode 3D structures for computational studies, while NIST’s Chemistry WebBook provides spectral data for validation .

Advanced Research Questions

Q. How do discrepancies in lipidomics data involving methyl esters of unsaturated fatty acids arise, and how can they be resolved?

  • Contradictions in lipidomic profiles (e.g., metabolite abundance in glycerophospholipid metabolism) may stem from extraction protocols or instrumental variability. Machine learning approaches like Lasso regression and Boruta algorithm can identify statistically significant metabolites (e.g., PS(20:3(8Z,11Z,14Z)/20:5(5Z,8Z,11Z,14Z,17Z))) while controlling for batch effects . Cross-validation with orthogonal methods (e.g., LC-MS/MS) is critical .

Q. What role do methyl esters of unsaturated fatty acids play in specialized pro-resolving mediator (SPM) biosynthesis?

  • Derivatives like 15S-HpETE (a lipoxin precursor) are synthesized via lipoxygenase pathways. Methyl esters may act as stable analogs or substrates for enzymes like 15-lipoxygenase-2, modulating inflammatory responses. In vitro assays using recombinant enzymes and LC-MS-based lipidomics can track conversion rates and product profiles .

Q. What experimental strategies optimize the detection of methyl esters in complex biological matrices?

  • Solid-phase extraction (SPE) with C18 columns enriches lipid species, while derivatization (e.g., pentafluorobenzyl esters) enhances sensitivity in GC-MS. For phospholipid-associated esters (e.g., LysoPI(18:2(9Z,12Z)/0:0)), hydrophilic interaction liquid chromatography (HILIC) coupled with high-resolution MS improves separation .

Q. How can computational modeling predict the biological activity of this compound?

  • Molecular docking studies (e.g., AutoDock Vina) assess binding affinity to receptors like G-protein-coupled receptors (GPCRs) or cyclooxygenase-2 (COX-2). Quantitative Structure-Activity Relationship (QSAR) models trained on analogous compounds (e.g., arachidonate derivatives) predict anti-inflammatory or membrane-fluidity effects .

Methodological Considerations

Q. What safety protocols are essential when handling methyl esters of unsaturated fatty acids?

  • Use fume hoods for volatile compounds and wear PPE (nitrile gloves, lab coats). Respiratory protection (e.g., P95 masks) is advised for aerosols. Storage at < -20°C prevents peroxidation. Safety data sheets (SDS) for analogs like Ethyl (8Z,11Z,14Z,17Z)-eicosatetraenoate outline flammability and toxicity risks .

Q. How do researchers address challenges in stereochemical purity during synthesis?

  • Catalytic hydrogenation with Lindlar catalyst ensures cis (Z) selectivity, while Sharpless epoxidation controls stereochemistry in intermediates. Chiral HPLC or circular dichroism (CD) spectroscopy validates enantiomeric excess .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.